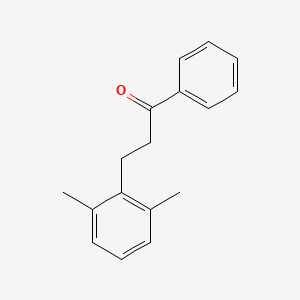

3-(2,6-Dimethylphenyl)propiophenone

Description

3-(2,6-Dimethylphenyl)propiophenone is a propiophenone derivative featuring a phenyl group substituted with two methyl groups at the 2- and 6-positions, attached to the ketone-bearing carbon at position 3 of the propiophenone backbone. These analogs often serve as intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric properties. For instance, substituents such as halogens, cyano groups, or additional methyl groups alter reactivity, solubility, and biological activity .

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-7-6-8-14(2)16(13)11-12-17(18)15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYTXHCUZHLCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644769 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-24-0 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(2,6-Dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylbenzoyl chloride and phenylacetylene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

3-(2,6-Dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

3-(2,6-Dimethylphenyl)propiophenone is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)propiophenone depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Cl, CN): Chloro and cyano substituents increase molecular weight and lipophilicity (e.g., LogP = 5.425 for 2',4'-dichloro analog) . For example, metalaxyl (a fungicide with a 2,6-dimethylphenyl moiety) shares structural similarities .

Commercial and Research Relevance

- Availability: Several analogs (e.g., 2',5'-dimethyl and 2',3'-dimethyl) are marketed by suppliers like Alfa Chemistry, underscoring their utility in organic synthesis .

- Safety Profiles: GHS-compliant data for the 2',3'-dichloro analog emphasizes the need for proper handling, reflecting broader regulatory trends for halogenated compounds .

Biological Activity

3-(2,6-Dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H18O and a molecular weight of 266.38 g/mol. This compound features a propiophenone backbone substituted with a 2,6-dimethylphenyl group, which contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. Recent studies have suggested that it exhibits various biological activities, including anti-inflammatory and analgesic effects.

Chemical Structure and Properties

The structural configuration of this compound plays a crucial role in its biological activity. The presence of the dimethyl groups on the aromatic ring influences its interaction with biological targets, potentially affecting its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H18O |

| Molecular Weight | 266.38 g/mol |

| CAS Number | 898754-24-0 |

| Structural Features | Propiophenone backbone with a 2,6-dimethylphenyl substituent |

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound may exhibit anti-inflammatory and analgesic properties. Similar compounds have been shown to interact with various biomolecules involved in inflammatory pathways. The exact mechanisms of action are still under investigation but may involve modulation of biochemical pathways related to inflammation and pain response.

In a comparative study, compounds structurally similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for conditions characterized by inflammation .

The proposed mechanism of action for this compound involves the modulation of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators in inflammation and pain signaling pathways. By inhibiting these enzymes, the compound may reduce pain and inflammation .

Case Study 1: In Vitro Analysis

A study conducted on human cell lines showed that treatment with this compound resulted in a marked decrease in the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. This suggests that the compound could be effective in managing inflammatory responses in various diseases .

Case Study 2: Animal Model Testing

In an animal model of arthritis, administration of this compound significantly reduced swelling and pain compared to control groups. The findings support its potential as an anti-inflammatory agent that could be developed into a therapeutic drug for chronic inflammatory conditions .

Synthesis and Industrial Applications

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method is favored for producing high yields and purity under controlled conditions .

Industrial Applications:

- Medicinal Chemistry: Development of anti-inflammatory and analgesic drugs.

- Organic Synthesis: Used as an intermediate for synthesizing more complex organic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.